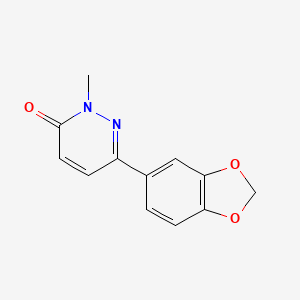

6-(2H-1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is an organic molecule that contains a pyridazine ring (a six-membered ring with two nitrogen atoms), a benzodioxole group (a benzene ring fused to a 1,3-dioxole ring), and a methyl group attached to the pyridazine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction. The benzodioxole group could be introduced through a coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the benzodioxole group, and the methyl group. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the pyridazine ring might undergo reactions typical of heterocyclic compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the pyridazine ring, the benzodioxole group, and the methyl group .Aplicaciones Científicas De Investigación

6-(2H-1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydropyridazin-3-one-dihydropyridazin-3-one has been extensively studied for its potential applications in the medical and pharmaceutical fields. It has been investigated as a potential therapeutic agent for the treatment of various diseases, including Alzheimer’s, Parkinson’s, and Huntington’s diseases. It has also been studied for its anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities. In addition, 6-methyl-2,3-dihydropyridazin-3-one has been investigated for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . These effects can lead to the inhibition of cancer cell proliferation and potentially to the death of cancer cells.

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved via a pd-catalyzed c-n cross-coupling , which suggests that the synthesis process could be influenced by environmental factors such as temperature and pressure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydropyridazin-3-one-dihydropyridazin-3-one in laboratory experiments has several advantages. It is a relatively stable compound, and it is readily available from chemical suppliers. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water and must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide. In addition, its low solubility in aqueous solutions can make it difficult to use in certain types of experiments.

Direcciones Futuras

The potential applications of 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydropyridazin-3-one-dihydropyridazin-3-one are vast, and there are many possible future directions for research. These include further investigation of its anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities. In addition, further research is needed to explore its potential applications in the treatment of neurological and cardiovascular diseases, as well as diabetes and obesity. Furthermore, additional research is needed to better understand its mechanism of action and to develop more effective delivery systems for its use in clinical settings. Finally, further research is needed to investigate the potential toxicity of this compound-dihydropyridazin-3-one and to develop strategies to mitigate any potential side effects.

Métodos De Síntesis

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydropyridazin-3-one-dihydropyridazin-3-one can be achieved by a variety of methods. One method involves the condensation of 2-methyl-2,3-dihydropyridazin-3-one with ethyl acetoacetate in the presence of an acid catalyst. This reaction produces a cyclic compound, which is then subjected to a base-catalyzed cyclization reaction to yield 6-methyl-2,3-dihydropyridazin-3-one. Other methods for the synthesis of 6-methyl-2,3-dihydropyridazin-3-one include the reaction of 2-methyl-2,3-dihydropyridazin-3-one with an aldehyde or ketone, or the reaction of an amine with ethyl acetoacetate.

Propiedades

IUPAC Name |

6-(1,3-benzodioxol-5-yl)-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-14-12(15)5-3-9(13-14)8-2-4-10-11(6-8)17-7-16-10/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEXPKHWPAKCSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dichlorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524514.png)

![2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B6524520.png)

![N-[(2-chlorophenyl)methyl]-4-[(2-{[(2,4-dimethylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6524524.png)

![2-[(pyridin-3-yl)formamido]ethyl 3,4,5-trimethoxybenzoate hydrochloride](/img/structure/B6524527.png)

![2-(2,6-dimethylmorpholine-4-carbonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B6524545.png)

![N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6524549.png)

![2-ethyl-1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B6524555.png)

![2-methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B6524560.png)

![2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol](/img/structure/B6524565.png)

![1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524573.png)

![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B6524593.png)

![3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline](/img/structure/B6524598.png)

![3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline](/img/structure/B6524601.png)